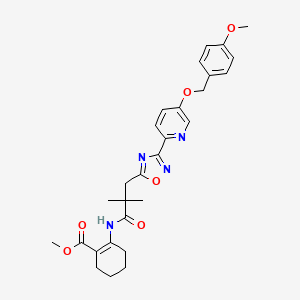
1-(3-Phenylpropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
Descripción general
Descripción
3-Phenylpropanol is a compound with the formula C9H12O . It is also known by other names such as 3-phenylpropyl alcohol, 3-phenyl-n-propanol, and 1-propanol, 3-phenyl- . It is a clear colorless to light yellow liquid .
Synthesis Analysis
There are several laboratory methods for the synthesis of phenols, which might be similar to the synthesis of 3-Phenylpropanol. These include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones . In addition, a study has shown that Escherichia coli can be engineered for de novo production of 3-phenylpropanol via a retrobiosynthesis approach .Molecular Structure Analysis
The molecular structure of 3-Phenylpropanol is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Amides, which might be structurally similar to the compound , undergo hydrolysis to yield carboxylic acids plus ammonia or an amine upon heating in either aqueous acid or aqueous base .Physical And Chemical Properties Analysis
3-Phenylpropanol has a molecular weight of 136.1910 . It is a clear colorless to light yellow liquid . More detailed physical and chemical properties such as boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity at constant pressure, enthalpy, entropy, refractive index, viscosity, thermal conductivity, and enthalpy of formation can be found in the NIST/TRC Web Thermo Tables .Mecanismo De Acción
Target of Action
The primary target of this compound is the σ1 receptor . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates ion channels and receptors. It plays a significant role in many biological processes, including neural plasticity, pain perception, and cognitive functions .
Mode of Action
The compound acts as an indirect sympathomimetic . It induces the release of norepinephrine, which then activates adrenergic receptors . This interaction results in various physiological changes, depending on the specific type of adrenergic receptor activated .
Biochemical Pathways
The activation of adrenergic receptors triggers several biochemical pathways. For instance, the activation of β-adrenergic receptors stimulates the adenylate cyclase pathway, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates protein kinase A, which phosphorylates various target proteins, leading to changes in their activity .
Pharmacokinetics
Similar compounds are known to undergo hepatic metabolism, primarily via the cyp2d6 enzyme . The metabolites are then excreted in the urine
Result of Action
The activation of adrenergic receptors by the compound can lead to various physiological effects, such as increased heart rate, bronchodilation, and decreased gastrointestinal motility . These effects depend on the specific type of adrenergic receptor activated and the tissue in which it is expressed .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to interact with its target . Additionally, individual factors, such as the person’s age, health status, and genetic makeup, can influence the compound’s efficacy and the person’s response to the compound .
Safety and Hazards
Propiedades
IUPAC Name |
3-(3-phenylpropyl)-1H-benzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c19-16-17-14-10-4-5-11-15(14)18(16)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNYYRNEVZHTCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735122 | |
| Record name | 1-(3-Phenylpropyl)-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylpropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
CAS RN |
918152-32-6 | |
| Record name | 1-(3-Phenylpropyl)-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-cyclohexyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide](/img/structure/B3167142.png)
![2-Chloro-N-[4,5-dimethyl-3-(4-methyl-benzoyl)-thiophen-2-YL]-acetamide](/img/structure/B3167145.png)
![N-[4-(Cyclohexanecarbonyl-amino)-2,5-dimethoxy-phenyl]-succinamic acid](/img/structure/B3167150.png)




![4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B3167182.png)





